ERAP2 Inhibition Potency: A >400-Fold Improvement Over the Des-Ethyl Analog
In a head-to-head comparison using the same enzyme assay, N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine exhibits a Ki of 622 nM for human ERAP2 [1]. In stark contrast, its des-ethyl analog, 3-chloro-5-nitro-2-pyridinamine (CAS 22353-35-1), shows a Ki of >250,000 nM under identical assay conditions, representing a >400-fold loss in inhibitory potency [2]. This demonstrates that the N-ethyl group is essential for achieving meaningful target engagement.
| Evidence Dimension | Inhibitory constant (Ki) against human ERAP2 |
|---|---|
| Target Compound Data | Ki = 622 nM |
| Comparator Or Baseline | 3-chloro-5-nitro-2-pyridinamine (Des-ethyl analog, CAS 22353-35-1): Ki > 250,000 nM |
| Quantified Difference | >400-fold higher potency (lower Ki) |
| Conditions | Inhibition of human ERAP2 preincubated for 30-60 min, followed by addition of Arg-AMC substrate, measured for 15 min by spectrofluorimetry |
Why This Matters
For research programs targeting ERAP2 in immuno-oncology or autoimmune diseases, the N-ethyl analog is a functional inhibitor, whereas the des-ethyl analog is effectively inactive, making the choice of the correct analog critical for assay development and SAR studies.
- [1] BindingDB. BDBM50170893 (CHEMBL3804843). Affinity Data for Human ERAP2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170893 (accessed 2026-04-20). View Source
- [2] BindingDB. BDBM50025049 (CHEMBL3355107). Affinity Data for Human ERAP2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025049 (accessed 2026-04-20). View Source
